(S)-4-tert-Butyl 1-methyl 2-bromosuccinate is a chiral compound with the molecular formula CHBrO and a molecular weight of approximately 267.12 g/mol. It is characterized by its unique structure, which includes a bromine atom attached to a succinate backbone, specifically at the 2-position, and a tert-butyl group at the 4-position. This compound is often utilized in chemical research and synthesis due to its distinctive properties and reactivity .
These reactions are significant for modifying the compound for specific applications in organic synthesis and medicinal chemistry .
The synthesis of (S)-4-tert-Butyl 1-methyl 2-bromosuccinate can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound for various applications .
Interaction studies involving (S)-4-tert-Butyl 1-methyl 2-bromosuccinate primarily focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and synthetic pathways. Studies may include:
Such studies are essential for assessing its potential therapeutic uses or environmental impacts .
Several compounds share structural similarities with (S)-4-tert-Butyl 1-methyl 2-bromosuccinate. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Bromo-4-tert-butyl-1-methylbenzene | CHBr | Aromatic structure; different reactivity |
Ethyl 2-bromoacetate | CHBrO | Simple ester; used in similar reactions |
Methyl 2-bromobutyrate | CHBrO | Similar ester; different alkyl groups |
(S)-4-tert-Butyl 1-methyl 2-bromosuccinate stands out due to its chiral nature and the presence of both a bromine atom and a bulky tert-butyl group, which can influence its physical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions that may not be present in other derivatives, making it particularly interesting for research and application in organic synthesis.